

# Terbium-161: A Technical Guide to its Nuclear Properties and Medical Applications

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## Compound of Interest

Compound Name: *Terbium-161*

Cat. No.: *B1209772*

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## Introduction

**Terbium-161** (Tb-161) is a lanthanide radioisotope of significant interest for targeted radionuclide therapy. Its unique decay characteristics, which include the emission of beta particles, conversion electrons, and Auger electrons, position it as a promising therapeutic agent, particularly for the treatment of microscopic metastases.[1] This guide provides a comprehensive overview of the nuclear properties of Tb-161, its production, and its application in the development of novel radiopharmaceuticals. Detailed experimental protocols and visualizations are included to support researchers in this burgeoning field.

## Core Nuclear Properties of Terbium-161

**Terbium-161** decays via beta-minus ( $\beta^-$ ) emission to stable Dysprosium-161 (Dy-161) with a half-life of approximately 6.953 days.[2][3][4] This half-life is comparable to that of Lutetium-177 (Lu-177), a commonly used therapeutic radionuclide.[3] The key distinction and advantage of Tb-161 lies in its complex decay spectrum, which includes a significant emission of low-energy conversion and Auger electrons in addition to  $\beta^-$  particles.[1][3] This results in a high local energy deposition, making it particularly effective for eradicating small tumor cell clusters and individual cancer cells.[1][5]

## Quantitative Decay Data

The following tables summarize the key nuclear decay characteristics of **Terbium-161**.

Property	Value and Unit	Citation(s)
Half-life	6.953 ( $\pm$ 0.002) days	[2][4]
Decay Mode	$\beta^-$ emission	[2]
Daughter Nuclide	Dysprosium-161 (stable)	[3]
Mean $\beta^-$ energy	154 keV	[6]
Mean Electron Energy/Decay	197 keV	[2]
Mean Photon Energy/Decay	35-37 keV	[2]

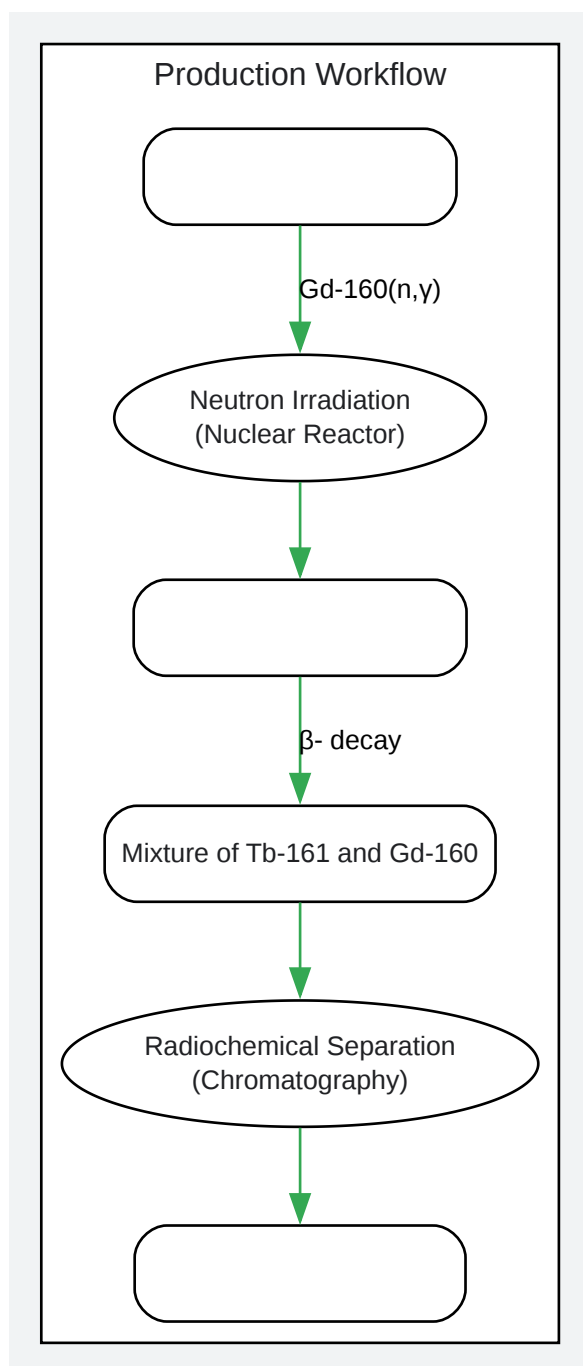
Emitted Particle	Energy Range (keV)	Abundance (%)	Citation(s)
Beta ( $\beta^-$ ) particles	$E_{\beta^-,av} = 154$ keV	100	[6]
Gamma ( $\gamma$ ) rays	48.9 keV	17.0	[6]
74.6 keV	10.3	[6]	
Conversion Electrons	Various low energies	High	[1][3]
Auger Electrons	Various low energies	High	[1][3]
X-rays	~48 keV (and others)	43.1	[2][3]

## Production of Terbium-161

**Terbium-161** is primarily produced indirectly through the neutron irradiation of enriched Gadolinium-160 (Gd-160) targets in a nuclear reactor.[2][7][8] This method is preferred as it yields "no-carrier-added" (n.c.a.) Tb-161, which is of high specific activity and purity, crucial for radiopharmaceutical applications.[2]

The production process can be summarized as follows:

- Target Irradiation: Highly enriched Gd-160 oxide targets are irradiated with thermal neutrons in a high-flux nuclear reactor.[\[6\]](#)
- Nuclear Reaction: The Gd-160 nucleus captures a neutron to become Gadolinium-161 (Gd-161).
- Radioactive Decay: The short-lived Gd-161 (half-life of 3.66 minutes) rapidly decays via  $\beta$ -emission to Tb-161.[\[2\]](#)
- Radiochemical Separation: Tb-161 is then chemically separated from the Gd-160 target material using techniques like cation exchange and extraction chromatography.[\[2\]](#)



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Production workflow for no-carrier-added **Terbium-161**.

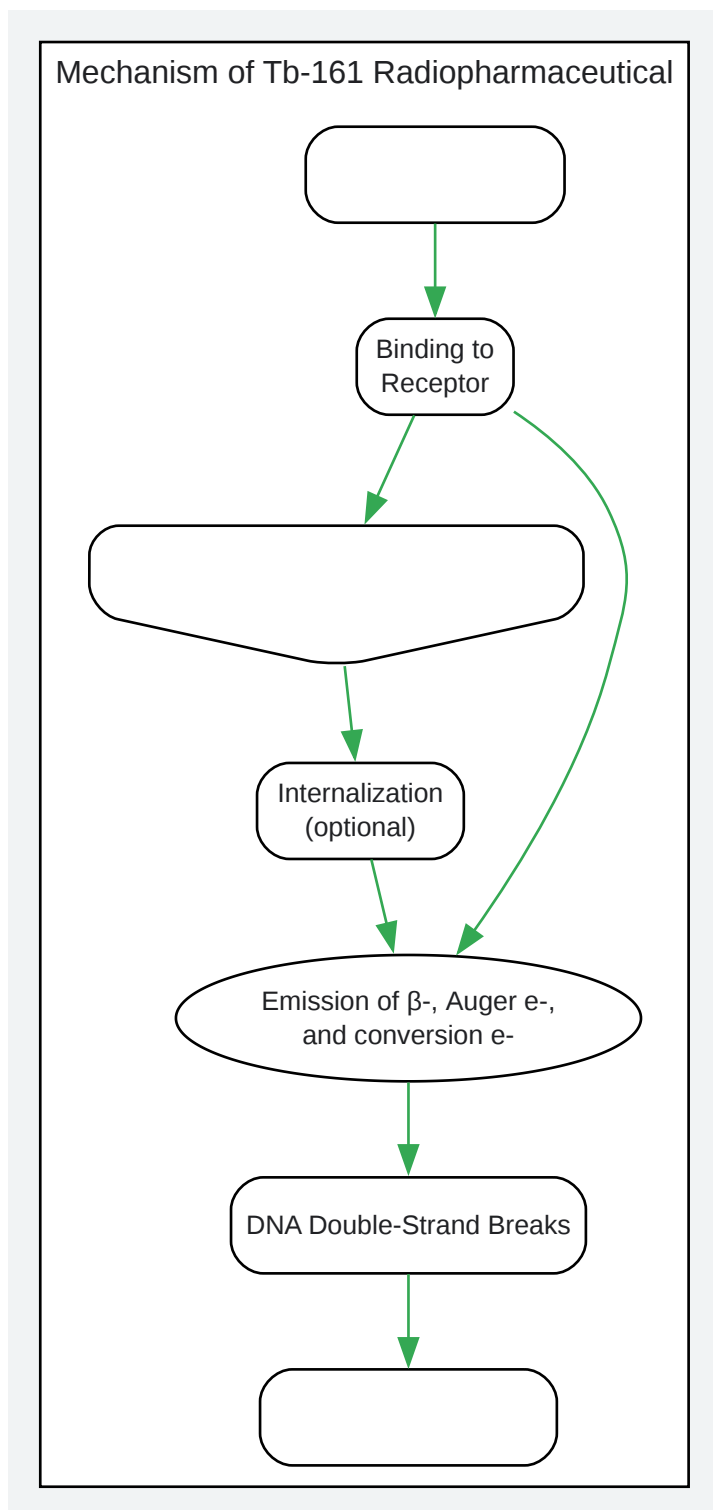
## Medical Applications of Terbium-161

The unique nuclear properties of Tb-161 make it a highly attractive radionuclide for targeted cancer therapy.[1] It is being investigated for the treatment of various cancers, including prostate cancer and neuroendocrine tumors.[3] The co-emission of gamma radiation also

allows for SPECT (Single Photon Emission Computed Tomography) imaging, enabling a "theranostic" approach where the same radionuclide can be used for both diagnosis and therapy.[5][6]

## Mechanism of Action

**Terbium-161**-based radiopharmaceuticals work by selectively delivering radiation to cancer cells. This is achieved by conjugating Tb-161 to a targeting molecule, such as a peptide or antibody, that specifically binds to receptors overexpressed on the surface of cancer cells, like Prostate-Specific Membrane Antigen (PSMA) in prostate cancer or Somatostatin Receptors (SSTRs) in neuroendocrine tumors.[1] Once bound, the emitted  $\beta^-$  particles, conversion electrons, and Auger electrons from Tb-161 induce DNA damage, leading to cancer cell death. [9]

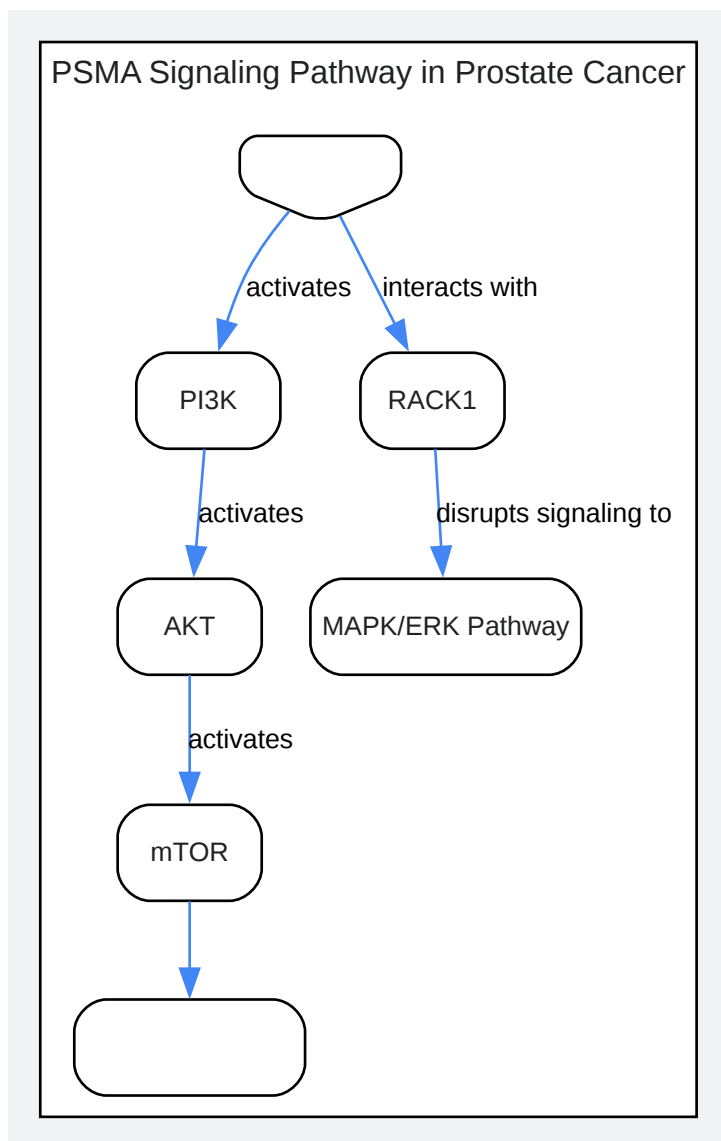


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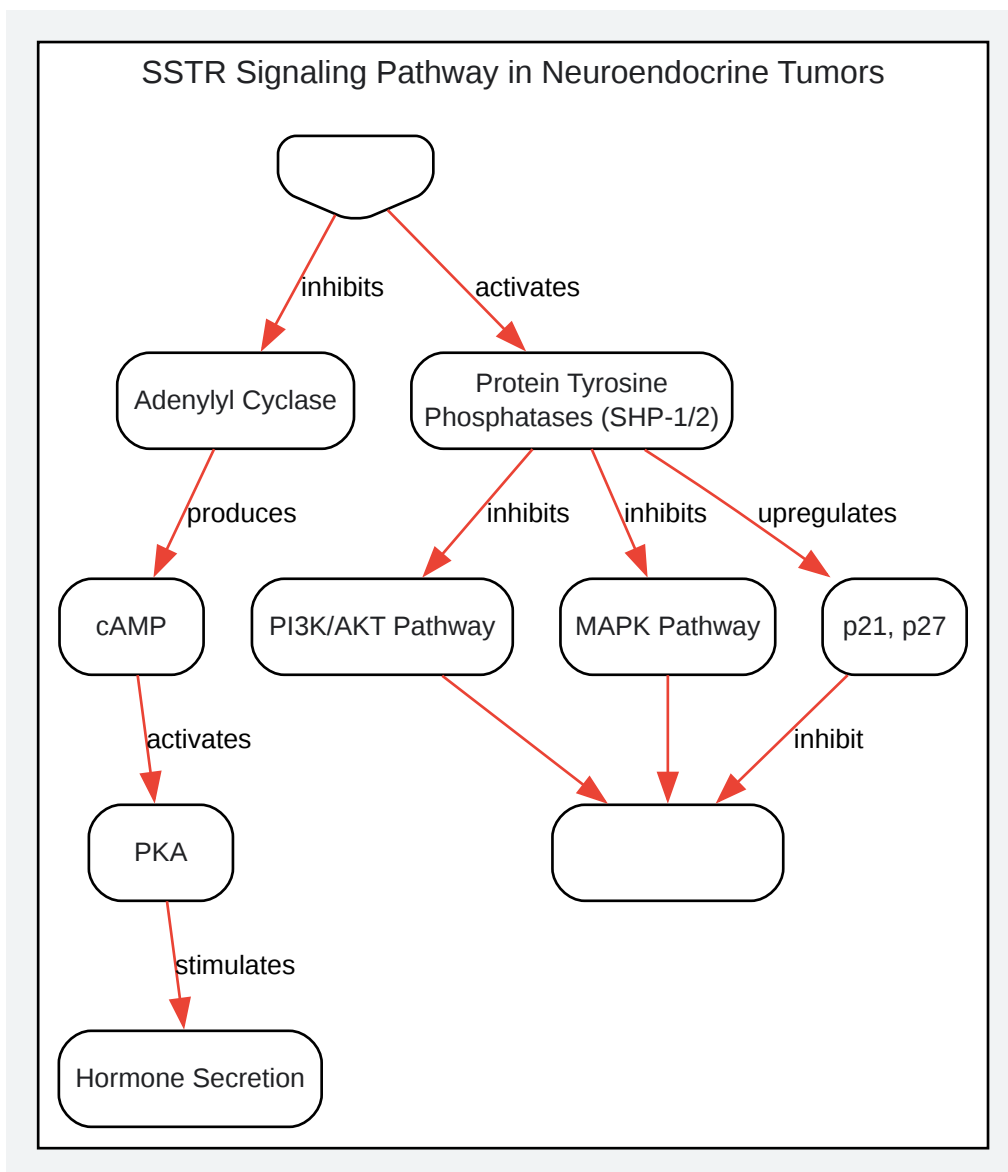
Targeted delivery and action of a Tb-161 radiopharmaceutical.

## Signaling Pathways

PSMA Signaling in Prostate Cancer: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed in prostate cancer. While its primary function is enzymatic, PSMA is also implicated in cellular signaling. It can influence the PI3K-Akt survival pathway, promoting cancer cell growth and proliferation.[2][3][10] Targeting PSMA with radioligands like Tb-161-PSMA-617 not only delivers a cytotoxic payload but may also interfere with these pro-survival signals.







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